molecular formula C8H4BrClS B1282970 3-Bromo-5-chlorobenzo[b]thiophene CAS No. 32969-26-9

3-Bromo-5-chlorobenzo[b]thiophene

Cat. No. B1282970
CAS RN: 32969-26-9
M. Wt: 247.54 g/mol
InChI Key: VHNKCGJYSJENJZ-UHFFFAOYSA-N
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Patent
US06358972B1

Procedure details

To a solution of 0.30 gm (1.77 mMol) 5-chlorobenzothiophene 1.0 mL acetic acid was added a solution of 0.31 gm (1.95 mMol) bromine in 1.0 mL acetic acid under a nitrogen atmosphere. The reaction was heated to 50° C. for 4 hours at which time the volatiles were removed under reduced pressure. The residue was partitioned between dichloromethane and aqueous sodium bicarbonate. The phases were separated and the organics were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure to give 0.335 gm (76%) of the title compound as a tan solid. m.p.=85-86° C. MS(FD): m/e=249 (M+2).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.[Br:11]Br>C(O)(=O)C>[Br:11][C:7]1[C:6]2[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[S:9][CH:8]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClC=1C=CC2=C(C=CS2)C1
Name
Quantity
0.31 g
Type
reactant
Smiles
BrBr
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organics were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.335 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.